molecular formula C20H22N6O2S2 B2511312 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-25-6

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2511312
CAS RN: 501352-25-6
M. Wt: 442.56
InChI Key: XZXDMXBZOJMRAJ-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule with a purine backbone, which is a fundamental component of nucleic acids. It contains a benzo[d]thiazol-2-ylthio moiety and a piperidinyl group, suggesting potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the construction of the core heterocyclic structure followed by various functionalization reactions. For instance, the synthesis of thiazolidinedione derivatives, as mentioned in the first paper, involves the preparation of the thiazolidinedione ring, which is essential for the biological activity of these compounds . Similarly, the synthesis of thiazolo-pyrimidines involves the creation of the fused heterocyclic system, which is a structural analog to purine bases . These methods could potentially be adapted for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores, such as the purine ring, which is known to interact with various biological targets. The presence of a benzo[d]thiazol-2-ylthio group could imply additional binding interactions, possibly enhancing the compound's affinity for certain enzymes or receptors. The piperidinyl group could confer additional properties, such as improved solubility or membrane permeability . The molecular structure analysis would involve spectroscopic methods such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by its functional groups. The purine core is a stable structure, but the presence of substituents such as the thioether and piperidine could make the molecule a participant in various chemical reactions. For example, the thioether could undergo oxidation, while the piperidine might be involved in nucleophilic substitution reactions. The reactivity of similar compounds has been studied to some extent, providing a basis for understanding how the compound might behave under different chemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of both hydrophobic (benzo[d]thiazol-2-ylthio and purine ring) and potentially hydrophilic (piperidinyl group) elements suggests that the compound might exhibit amphiphilic properties. This could affect its solubility in various solvents, which is crucial for its application in biological systems. The compound's stability, melting point, and boiling point would also be important parameters to consider, as they would influence its storage and handling requirements. The papers provided do not directly address these properties but offer a framework for how they might be assessed based on related compounds .

Scientific Research Applications

Cyclization and Halocyclization Reactions

  • The compound has been used in cyclization reactions involving iodine, bromine, or sulfuryl chloride, producing hydrohalides and other derivatives with potential pharmaceutical applications (Zborovskii et al., 2011).

Synthesis and Cardiovascular Activity

  • Derivatives of this compound have been synthesized and tested for their cardiovascular activities, including electrocardiographic and antiarrhythmic effects. These studies contribute to understanding the compound's potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antiasthmatic Activity

  • The compound's derivatives have been investigated for their potential as antiasthmatic agents, focusing on their vasodilatory activity. This research is significant in the development of new treatments for asthma (Bhatia et al., 2016).

Synthesis of Novel Derivatives

  • Research has focused on synthesizing novel derivatives of this compound, elucidating their structures through spectroscopic methods. These studies contribute to expanding the chemical diversity and potential applications of this compound (Gobouri, 2020).

Antibacterial and Antifungal Activity

  • Studies on benzothiazole derivatives of the compound have shown significant antibacterial and antifungal activities. These findings are crucial for the development of new antimicrobial agents (Shafi et al., 2021).

Pharmacokinetics and Bioavailability

  • Research has also been conducted on the pharmacokinetic parameters and bioavailability of derivatives, important for understanding the drug's behavior in the body (Smirnova et al., 2021).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and biological activity. In addition, it could be interesting to investigate its potential applications in medicine or other fields .

properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S2/c1-24-16-15(17(27)23-19(24)28)26(18(22-16)25-9-5-2-6-10-25)11-12-29-20-21-13-7-3-4-8-14(13)30-20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXDMXBZOJMRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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